molecular formula C25H23N5O3 B2949882 8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione CAS No. 922481-44-5

8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione

Cat. No.: B2949882
CAS No.: 922481-44-5
M. Wt: 441.491
InChI Key: JQLKVVQTXCWYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as substituted phenyl and purine derivatives. These intermediates are then subjected to condensation reactions, cyclization, and functional group modifications under controlled conditions.

    Condensation Reactions: The initial step often involves the condensation of 2,4-dimethylphenyl and phenyl derivatives with appropriate aldehydes or ketones to form intermediate compounds.

    Cyclization: The intermediate compounds undergo cyclization reactions to form the core imidazolino[1,2-h]purine structure. This step may require catalysts and specific temperature conditions to ensure the correct formation of the ring system.

    Functional Group Modifications: The final steps involve the introduction of the oxopropyl and methyl groups through alkylation or acylation reactions. These reactions are typically carried out using reagents such as alkyl halides or acyl chlorides in the presence of bases or acids.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and oxopropyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, the compound’s potential interactions with biomolecules are of interest. It may be used in studies involving enzyme inhibition, receptor binding, or cellular signaling pathways.

Medicine

The compound’s structure suggests potential pharmacological activities. It could be investigated for its effects on various biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used as a precursor for the synthesis of more complex molecules or as a functional material in various applications, such as coatings or polymers.

Mechanism of Action

The mechanism by which 8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may bind to these targets, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Phenyl-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione
  • 8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-(4-methylphenyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione

Uniqueness

The uniqueness of 8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione lies in its specific combination of functional groups and structural features

Properties

CAS No.

922481-44-5

Molecular Formula

C25H23N5O3

Molecular Weight

441.491

IUPAC Name

6-(2,4-dimethylphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H23N5O3/c1-15-10-11-19(16(2)12-15)30-20(18-8-6-5-7-9-18)14-28-21-22(26-24(28)30)27(4)25(33)29(23(21)32)13-17(3)31/h5-12,14H,13H2,1-4H3

InChI Key

JQLKVVQTXCWYTA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.